molecular formula C26H21N3OS B2985218 N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide CAS No. 922839-71-2

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide

Cat. No.: B2985218
CAS No.: 922839-71-2
M. Wt: 423.53
InChI Key: DWGSYRYPQNTOBC-UHFFFAOYSA-N
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Description

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide is a synthetic small molecule of significant interest in medicinal chemistry and biochemical research. This compound features a complex structure that incorporates benzothiazole, pyridine, and naphthalene moieties, a design often associated with targeting various biological pathways . While the specific biological profile of this compound is under investigation, research on structurally related molecules provides strong indications of its potential research value. Compounds based on the N-(thiazol-2-yl)benzamide scaffold have been identified as potent and selective antagonists for the Zinc-Activated Channel (ZAC), functioning as negative allosteric modulators . Furthermore, tricyclic naphtho[2,3-d]thiazole-dione derivatives have demonstrated notable fluorescence properties and antimicrobial activity against pathogens like Staphylococcus aureus (MRSA) . This product is intended for research purposes only. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3OS/c1-17-13-23-24(14-18(17)2)31-26(28-23)29(16-19-7-6-12-27-15-19)25(30)22-11-5-9-20-8-3-4-10-21(20)22/h3-15H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGSYRYPQNTOBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of benzothiazole derivatives, which are known for their diverse pharmacological profiles. The molecular formula is C19H18N2OSC_{19}H_{18}N_{2}OS, with a molecular weight of approximately 318.43 g/mol. The structure features a benzothiazole moiety linked to a pyridine and a naphthalene ring, contributing to its unique biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. This mechanism is crucial for its anti-inflammatory and anticancer properties.
  • Receptor Binding : Molecular docking studies indicate that it can effectively bind to protein receptors involved in critical signaling pathways, influencing processes such as cell proliferation and apoptosis.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer activity. In vitro studies have shown:

  • Cell Proliferation Inhibition : The compound significantly inhibits the proliferation of various cancer cell lines, including A431 (skin cancer), A549 (lung cancer), and H1299 (non-small cell lung cancer). Concentrations as low as 1 µM have been effective in inducing apoptosis and cell cycle arrest.
Cell Line IC50 (µM) Mechanism
A4311.5Apoptosis induction
A5492.0Cell cycle arrest
H12991.8Inhibition of migration

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines such as IL-6 and TNF-α. This activity is particularly relevant in conditions characterized by chronic inflammation.

Case Studies

  • Study on Anticancer Properties : A recent study synthesized several benzothiazole derivatives, including our compound of interest, and evaluated their anticancer efficacy against multiple human cancer cell lines. The results indicated that the compound had a significant effect on reducing tumor growth in vitro compared to standard chemotherapeutics .
  • Neurotoxicity Assessment : Another study assessed the neurotoxicity of related compounds using the maximal electroshock (MES) test and rotarod test in mice. The results showed that compounds with similar structures had lower neurotoxicity profiles while maintaining effective anticonvulsant activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural relatives can be categorized based on variations in the benzothiazole core, amide substituents, and additional functional groups.

Table 1: Structural Comparison of Key Analogues
Compound Name Benzothiazole Substituents Amide/Other Groups Molecular Weight Key Features
Target Compound 5,6-Dimethyl N-(Pyridin-3-ylmethyl)-1-naphthamide ~463.6* High lipophilicity; extended aromatic system
N-(5,6-Dimethylbenzo[d]thiazol-2-yl)-2-(4-chlorobenzylpiperazin-1-yl)acetamide (3g, ) 5,6-Dimethyl Acetamide + 4-chlorobenzylpiperazine ~470.0 Antidepressant activity; moderate solubility
N-(5,6-Methylenedioxybenzothiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (3d, ) 5,6-Methylenedioxy Acetamide + phenylpiperazine ~436.5 Enhanced electron density from methylenedioxy; potential CNS activity
N-(5,6-Dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide () 5,6-Dimethyl 3,4,5-Trimethoxybenzamide 463.6 Polar methoxy groups; possible improved solubility
GB22 () 5,6-Dimethyl Thiazolidinedione warhead + acetamide 423.5 Histone-binding activity; cyclic amide functionality

*Molecular weight estimated based on .

Key Observations:
  • Amide Group Variations : The target’s naphthamide group increases steric bulk and lipophilicity compared to acetamides () or benzamides (), which may enhance membrane permeability but reduce aqueous solubility.
  • Piperazine/Piperidine Additions : Compounds with piperazine side chains (e.g., 3g, ) show antidepressant activity, suggesting that the pyridin-3-ylmethyl group in the target compound could similarly influence CNS targeting .

Pharmacological and ADME Profile Comparisons

Table 2: Pharmacokinetic and Activity Data
Compound Name Predicted logP* Solubility (mg/mL)* Antidepressant Activity (Mice, 40 mg/kg) Key Biological Targets
Target Compound ~4.2 <0.01 Not reported Potential kinase or receptor binding
3g () 3.8 0.12 Significant (vs. fluoxetine) Serotonin/dopamine transporters
3d () ~3.5 0.25 Not tested Unclear; structural similarity to CNS agents
GB22 () 3.1 0.45 Histone interaction Epigenetic modulation

*logP and solubility estimates derived from QikProp data in and structural analogs.

Key Observations:
  • Solubility : Simpler amides (e.g., 3g) exhibit better solubility due to smaller aromatic systems and polar piperazine groups.
  • Biological Activity : Piperazine-containing analogs () demonstrate antidepressant efficacy, while thiazolidinedione derivatives () target epigenetic pathways. The target compound’s activity remains uncharacterized but may depend on its unique substituents.

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